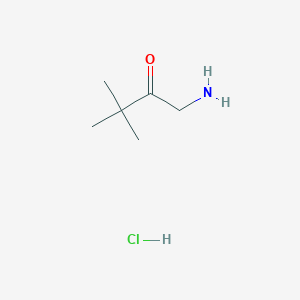

1-Amino-3,3-dimethylbutan-2-one hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 195964. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-amino-3,3-dimethylbutan-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-6(2,3)5(8)4-7;/h4,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVFPYCWYCXEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00622948 | |

| Record name | 1-Amino-3,3-dimethylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33119-72-1 | |

| Record name | 1-Amino-3,3-dimethyl-2-butanone hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33119-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 195964 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033119721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33119-72-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195964 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Amino-3,3-dimethylbutan-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00622948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-3,3-dimethylbutan-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is a chemical compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its physicochemical properties, safety information, and available spectral data. While detailed experimental protocols for its synthesis and biological activity are not extensively documented in publicly available literature, this guide consolidates the existing knowledge to serve as a foundational resource for researchers.

Chemical and Physical Properties

This compound is the hydrochloride salt of the organic compound 1-amino-3,3-dimethylbutan-2-one. The addition of hydrochloric acid protonates the amino group, increasing its polarity and aqueous solubility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO | PubChem[1] |

| C₆H₁₃NO·HCl | BOC Sciences[] | |

| Molecular Weight | 151.63 g/mol | PubChem[1] |

| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | PubChem[1] |

| CAS Number | 33119-72-1 | Sigma-Aldrich[3] |

| Appearance | White to Yellow Solid | Sigma-Aldrich[3] |

| Boiling Point | 155.5°C at 760 mmHg | BOC Sciences[] |

| Density | 0.896 g/cm³ | BOC Sciences[] |

| Purity | ≥95% - 98% (typical commercial grades) | Advanced ChemBlocks[4], Sigma-Aldrich[3] |

| Storage | Inert atmosphere, room temperature | Sigma-Aldrich[3] |

Spectroscopic Data

Detailed experimental spectra for this compound are not widely published. However, a ¹³C NMR spectrum for the free base, 1-amino-3,3-dimethylbutan-2-one, is available.

¹³C NMR Spectrum (of the free base, 1-Amino-3,3-dimethylbutan-2-one):

A ¹³C NMR spectrum is available on PubChem for the parent compound, 1-amino-3,3-dimethylbutan-2-one.[5] Researchers should consult this resource for the spectral data.

Synthesis

A potential synthetic approach could be conceptualized based on the synthesis of analogous compounds, such as 1-Amino-4-hydroxybutan-2-one hydrochloride.[6] This would typically involve the following logical steps:

Caption: A logical workflow for the synthesis of an aminoketone hydrochloride.

Hypothetical Experimental Protocol (Based on General Principles):

A suitable starting material, such as 1-bromo-3,3-dimethylbutan-2-one, could undergo a reaction with an amine source, like ammonia or a protected amine equivalent (e.g., using a Gabriel synthesis). If a protecting group is used, a subsequent deprotection step would be necessary. The resulting free base, 1-amino-3,3-dimethylbutan-2-one, would then be dissolved in a suitable organic solvent and treated with a solution of hydrogen chloride (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt. The final product would be isolated by filtration and dried.

Disclaimer: This is a generalized and hypothetical protocol. A specific and optimized experimental procedure would need to be developed and validated in a laboratory setting.

Biological Activity and Toxicology

The biological activity of this compound is not well-characterized in the scientific literature. Commercial suppliers provide basic safety and hazard information.

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Source: Sigma-Aldrich[3], PubChem[1]

Due to the lack of specific toxicological studies, this compound should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a chemical compound for which basic physicochemical data is available, primarily from commercial suppliers. However, a significant gap exists in the publicly available scientific literature regarding its detailed experimental properties, a specific synthesis protocol, and its biological and toxicological profile. This guide serves as a starting point for researchers, highlighting the known information and emphasizing the areas where further experimental investigation is required to fully characterize this compound for its potential applications in drug development and other scientific research. Professionals interested in utilizing this compound are encouraged to perform their own analyses to confirm its properties and suitability for their specific applications.

References

- 1. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 33119-72-1 [sigmaaldrich.com]

- 4. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]

- 5. 1-Amino-3,3-dimethylbutan-2-one | C6H13NO | CID 426628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride (CAS: 33119-72-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Amino-3,3-dimethylbutan-2-one hydrochloride, with the CAS number 33119-72-1, is a key organic building block increasingly utilized in the fields of medicinal chemistry and drug discovery. Its structural features, particularly the presence of a sterically hindered ketone and a primary amine, make it a valuable component in the synthesis of complex molecules, most notably as a linker element in Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

This compound is a white to yellow solid that should be stored in an inert atmosphere at room temperature.[1] Key physicochemical data are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 33119-72-1 | [2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| Molecular Weight | 151.63 g/mol | [2][] |

| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [2] |

| Synonyms | Aminopinacolone hydrochloride, 1-Amino-3,3-dimethyl-2-butanone hydrochloride | [2] |

| Boiling Point | 155.5°C at 760 mmHg | [] |

| Density | 0.896 g/cm³ | [] |

| Physical Form | White to Yellow Solid | |

| Storage | Inert atmosphere, room temperature | [4] |

Synthesis and Purification

The synthesis of α-amino ketones, such as 1-amino-3,3-dimethylbutan-2-one, can be approached through various synthetic strategies. A common method involves the α-amination of the corresponding ketone, in this case, 3,3-dimethyl-2-butanone (pinacolone).

Conceptual Synthetic Workflow:

Caption: General synthetic route to this compound.

Experimental Protocol: α-Bromination followed by Amination (General Procedure)

-

Step 1: α-Bromination of 3,3-Dimethyl-2-butanone (Pinacolone)

-

To a solution of pinacolone in a suitable solvent (e.g., diethyl ether or methanol), a brominating agent such as N-bromosuccinimide (NBS) or bromine is added portion-wise, often in the presence of a radical initiator or under acidic conditions.

-

The reaction mixture is stirred at a controlled temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched, and the crude 1-bromo-3,3-dimethylbutan-2-one is isolated through extraction and purified by distillation or chromatography.

-

-

Step 2: Amination of 1-Bromo-3,3-dimethylbutan-2-one

-

The purified α-bromo ketone is dissolved in a suitable solvent, and a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium hydroxide) is added.

-

The reaction is stirred, often at elevated temperatures, until the substitution is complete.

-

The resulting 1-amino-3,3-dimethylbutan-2-one (free base) is then isolated by extraction and purified.

-

-

Step 3: Hydrochloride Salt Formation

-

The purified free base is dissolved in a suitable anhydrous organic solvent (e.g., diethyl ether or methanol).

-

A solution of hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether) is added dropwise with stirring.

-

The precipitated this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.

-

Chemical Reactivity and Applications in Drug Development

The bifunctional nature of this compound, possessing both a nucleophilic primary amine and an electrophilic ketone, dictates its chemical reactivity. The primary amine can readily participate in amide bond formation, reductive amination, and other nucleophilic addition and substitution reactions. The ketone functionality can undergo reactions typical of carbonyl compounds.

Application in PROTACs:

A significant application of this compound is as a building block for the linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

References

An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-dimethylbutan-2-one hydrochloride is a chemical compound with potential applications in organic synthesis and drug discovery. This technical guide provides a comprehensive overview of its structure, physicochemical properties, and a proposed synthesis pathway. Due to the limited availability of public data, this document also highlights areas where further research is required, particularly concerning experimental protocols, spectral characterization, and biological activity.

Core Structure and Properties

This compound is the hydrochloride salt of the parent compound, 1-Amino-3,3-dimethylbutan-2-one. The structure features a tert-butyl group attached to a ketone, with an adjacent primary amine. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.

Chemical Structure

The chemical structure of this compound is as follows:

Molecular Formula: C₆H₁₄ClNO[]

IUPAC Name: 1-amino-3,3-dimethylbutan-2-one;hydrochloride[2]

SMILES: CC(C)(C)C(=O)CN.Cl[2]

InChI Key: HDVFPYCWYCXEKW-UHFFFAOYSA-N[2]

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 151.63 g/mol | [] |

| CAS Number | 33119-72-1 | [] |

| Appearance | White to off-white solid (typical) | - |

| Solubility | Expected to be soluble in water and polar organic solvents. | - |

Synthesis and Experimental Protocols

A specific, detailed, and publicly validated experimental protocol for the synthesis of this compound is not currently available in peer-reviewed literature. However, based on general principles of α-amino ketone synthesis, a plausible synthetic route can be proposed. This proposed workflow is illustrative and would require optimization and validation in a laboratory setting.

The proposed synthesis involves a multi-step process starting from a suitable precursor, such as 3,3-dimethyl-1-butene. The key steps would likely include epoxidation, epoxide opening to an amino alcohol, oxidation to the amino ketone, and subsequent hydrochlorination.

Proposed Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Detailed Hypothetical Experimental Protocols

Step 1: Synthesis of 2-tert-Butyl-oxirane (Epoxidation)

-

To a solution of 3,3-dimethyl-1-butene in dichloromethane (DCM) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise.

-

Stir the reaction mixture at room temperature and monitor by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude epoxide.

Step 2: Synthesis of 1-Amino-3,3-dimethylbutan-2-ol (Epoxide Opening)

-

Dissolve the crude 2-tert-butyl-oxirane in ethanol.

-

Add an excess of aqueous ammonia and heat the mixture in a sealed vessel.

-

Monitor the reaction by TLC.

-

After completion, remove the solvent under reduced pressure to obtain the crude amino alcohol.

Step 3: Synthesis of 1-Amino-3,3-dimethylbutan-2-one (Oxidation)

-

To a solution of the crude 1-amino-3,3-dimethylbutan-2-ol in DCM, add pyridinium chlorochromate (PCC) or perform a Swern oxidation.

-

Stir the reaction at room temperature and monitor its progress.

-

Upon completion, filter the reaction mixture through a pad of silica gel and wash with DCM.

-

Concentrate the filtrate to yield the crude amino ketone.

Step 4: Synthesis of this compound (Hydrochlorination)

-

Dissolve the crude 1-Amino-3,3-dimethylbutan-2-one in anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Collect the resulting precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.

Note: The above protocol is a general guideline and has not been experimentally validated for this specific compound. Yields and reaction conditions would require optimization.

Spectral Data and Characterization

As of the date of this publication, detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Commercial suppliers may possess this data, but it is not openly accessible. For research purposes, it is imperative to perform a full spectral characterization of the synthesized compound to confirm its identity and purity.

Biological Activity and Drug Development Potential

There is currently no publicly available information regarding the biological activity, mechanism of action, or potential therapeutic applications of this compound. No involvement in specific signaling pathways has been reported in the scientific literature. Its structural motifs, particularly the α-amino ketone moiety, are present in some biologically active molecules, suggesting that this compound could be a building block for the synthesis of novel therapeutic agents. Further research is needed to explore its pharmacological profile.

Conclusion and Future Directions

This compound is a simple organic compound with a well-defined structure. However, there is a significant lack of publicly available experimental data, including a validated synthesis protocol, comprehensive spectral characterization, and any assessment of its biological activity. The proposed synthesis workflow provides a starting point for researchers interested in preparing this compound. Future work should focus on the experimental validation of its synthesis, full characterization of its properties, and screening for potential biological activities to unlock its potential in drug discovery and development.

Disclaimer

This document is intended for informational purposes for a scientific audience. The hypothetical experimental protocols described have not been validated and should be approached with caution in a laboratory setting. All chemical syntheses should be performed by trained professionals with appropriate safety precautions.

References

In-Depth Technical Guide: 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a chemical compound of interest in synthetic and medicinal chemistry. This document details its physicochemical properties, a proposed synthesis protocol, and relevant safety information.

Core Physicochemical Data

This compound, also known as aminopinacolone hydrochloride, is the hydrochloride salt of an amino ketone. Its fundamental properties are summarized below for easy reference.

| Property | Value | Source(s) |

| Molecular Weight | 151.63 g/mol | [1][2] |

| Molecular Formula | C₆H₁₄ClNO | [2] |

| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [1] |

| CAS Number | 33119-72-1 | [1][2] |

| Appearance | White to Yellow Solid | |

| Boiling Point | 155.5°C at 760mmHg | [] |

| Density | 0.896g/cm³ | [] |

| SMILES | CC(C)(C)C(=O)CN.Cl | [1] |

Molecular Structure

The structure of this compound features a tert-butyl group attached to a ketone, with an adjacent primary amine group, forming a hydrochloride salt.

Caption: Molecular structure of this compound.

Experimental Protocols

Proposed Synthesis Pathway:

The synthesis can be logically approached via the α-halogenation of pinacolone (3,3-dimethyl-2-butanone), followed by nucleophilic substitution with an amine source.

Caption: Proposed synthetic workflow for this compound.

Step 1: α-Halogenation of Pinacolone

This reaction introduces a halogen atom at the α-position to the carbonyl group, creating a reactive intermediate.

-

Materials: Pinacolone, a halogenating agent (e.g., Bromine (Br₂), N-Bromosuccinimide (NBS), or Sulfuryl chloride (SO₂Cl₂)), and an acidic catalyst (e.g., acetic acid or a Lewis acid).

-

General Procedure:

-

Dissolve pinacolone in a suitable solvent, such as acetic acid or a chlorinated solvent.

-

Under acidic conditions, the ketone will form a small amount of its enol tautomer.

-

Slowly add the halogenating agent to the solution. The enol acts as a nucleophile and attacks the electrophilic halogen.

-

The reaction is typically monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up to isolate the α-haloketone intermediate. This may involve quenching excess halogen, extraction, and purification by distillation or chromatography.

-

Step 2: Amination of 1-Halo-3,3-dimethylbutan-2-one

The halogen at the α-position is a good leaving group, susceptible to nucleophilic attack by an amine.

-

Materials: 1-Halo-3,3-dimethylbutan-2-one intermediate, an ammonia source (e.g., aqueous ammonia, alcoholic ammonia, or a protected amine equivalent like hexamethylenetetramine followed by hydrolysis), and a suitable solvent (e.g., ethanol, methanol, or a polar aprotic solvent).

-

General Procedure:

-

Dissolve the α-haloketone in a suitable solvent.

-

Add an excess of the ammonia source to the solution. Using a large excess of ammonia helps to minimize the formation of di- and tri-substituted byproducts.

-

The reaction mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete as indicated by TLC or other analytical methods.

-

Upon completion, the solvent is typically removed under reduced pressure. The crude product is then purified to isolate the free base, 1-amino-3,3-dimethylbutan-2-one.

-

Step 3: Hydrochloride Salt Formation

The final step involves the conversion of the free amine to its more stable hydrochloride salt.

-

Materials: 1-Amino-3,3-dimethylbutan-2-one, hydrochloric acid (e.g., as a solution in a non-polar solvent like diethyl ether or isopropanol, or as gaseous HCl), and a non-polar solvent.

-

General Procedure:

-

Dissolve the purified 1-amino-3,3-dimethylbutan-2-one in a suitable non-polar solvent.

-

Slowly add a solution of hydrochloric acid to the stirred solution.

-

The hydrochloride salt, being less soluble in the non-polar solvent, will precipitate out of the solution.

-

The solid product is collected by filtration, washed with a small amount of cold solvent to remove any impurities, and dried under vacuum.

-

Biological Activity and Applications

Currently, there is a lack of specific information in the public domain regarding the detailed biological activity, signaling pathways, or direct applications of this compound in drug development. As a small molecule containing both a ketone and an amino group, it holds potential as a building block in the synthesis of more complex molecules with potential therapeutic applications. Further research is required to elucidate its specific biological functions and potential as a lead compound or intermediate in medicinal chemistry.

Safety Information

Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Precautionary Statements:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/eye protection/face protection.

For detailed safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

aminopinacolone hydrochloride physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopinacolone hydrochloride, also known as 3-amino-3-methyl-2-butanone hydrochloride, is a chemical compound with potential applications in various research and development sectors. This technical guide provides a comprehensive overview of its known physical properties, synthesis, and proposed experimental protocols for its further characterization. The information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

Core Physical Properties

At present, detailed experimental data for several key physical properties of aminopinacolone hydrochloride are not extensively reported in publicly available literature. The following table summarizes the currently known and computationally predicted data.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO | [CymitQuimica] |

| Molecular Weight | 137.61 g/mol | [CymitQuimica] |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Expected to be soluble in water.[1] | General knowledge on hydrochloride salts |

| Purity | Typically available at ≥95% | [CymitQuimica] |

Synthesis

A documented method for the synthesis of aminopinacolone hydrochloride involves the treatment of 3-amino-l-hydroxy-3-methylbutan-2-one with hydrochloric acid. A key step in its isolation and purification is precipitation from a solution of ethanol and ether.[2]

Logical Workflow for Synthesis and Purification:

Caption: Synthesis and Purification Workflow for Aminopinacolone Hydrochloride.

Experimental Protocols

Due to the lack of specific published experimental data for aminopinacolone hydrochloride, this section provides detailed, generalized protocols for determining its key physical properties. These protocols are based on standard laboratory practices for small organic molecules, particularly amine hydrochlorides.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a crystalline solid. A sharp melting range typically indicates a high degree of purity.

Apparatus:

-

Melting point apparatus (e.g., digital melting point device or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the aminopinacolone hydrochloride sample is completely dry. If the crystals are large, gently grind them into a fine powder using a mortar and pestle.

-

Capillary Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point (a preliminary rapid determination may be necessary if the melting point is unknown).

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting). This range is the melting point.

-

-

Purity Assessment: A narrow melting range (≤ 2 °C) is indicative of a pure compound. Impurities typically cause a depression and broadening of the melting range.

Determination of Solubility

Principle: Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, solubility in aqueous and organic solvents is a critical parameter. As a hydrochloride salt, aminopinacolone is expected to be water-soluble.[1]

Apparatus:

-

Analytical balance

-

Vials or test tubes with closures

-

Vortex mixer or magnetic stirrer

-

Temperature-controlled water bath or shaker

-

Visual inspection or UV-Vis spectrophotometer

Procedure for Qualitative Solubility:

-

Add approximately 1-2 mg of aminopinacolone hydrochloride to a vial containing 1 mL of the test solvent (e.g., water, ethanol, methanol, dichloromethane, acetone).

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Categorize the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation.

Procedure for Quantitative Solubility (Equilibrium Solubility Method):

-

Add an excess amount of aminopinacolone hydrochloride to a known volume of the solvent in a sealed vial.

-

Agitate the vial in a temperature-controlled shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, LC-MS).

-

Calculate the solubility in units of mg/mL or mol/L.

Spectral Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ¹H NMR Features:

-

Methyl protons (C1): A singlet.

-

Methyl protons (C4): A singlet.

-

Amine protons (-NH₃⁺): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

Expected ¹³C NMR Features:

-

Carbonyl carbon (C2): A signal in the downfield region typical for ketones.

-

Quaternary carbon (C3): A signal.

-

Methyl carbons (C1 and C4): Signals in the aliphatic region.

Experimental Workflow for NMR Analysis:

Caption: Workflow for Nuclear Magnetic Resonance (NMR) Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expected FTIR Absorption Bands:

-

N-H stretch (amine salt): A broad band in the region of 3000-2500 cm⁻¹.

-

C-H stretch (aliphatic): Sharp peaks around 2950-2850 cm⁻¹.

-

C=O stretch (ketone): A strong, sharp peak around 1715-1680 cm⁻¹.

-

N-H bend (amine salt): A band around 1600-1500 cm⁻¹.

Conclusion

This technical guide consolidates the currently available information on the physical properties of aminopinacolone hydrochloride. While foundational data such as molecular formula and weight are established, a significant opportunity exists for further experimental characterization. The provided protocols offer a roadmap for researchers to determine critical parameters like melting point and solubility, and to acquire essential spectral data. Such information will be invaluable for advancing the scientific understanding and potential applications of this compound.

References

A Technical Guide on the Biological Profile of 1-Amino-3,3-dimethylbutan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-dimethylbutan-2-one hydrochloride, also known as aminopinacolone hydrochloride, is a chemical intermediate recognized for its role as a building block in synthetic chemistry. Despite its application in the synthesis of pharmacologically active compounds, there is a notable absence of direct biological activity data for this molecule in publicly accessible literature. This technical guide consolidates the available information on its physicochemical properties and its established use as a precursor in the development of kinase inhibitors. Furthermore, this document proposes a comprehensive framework for the systematic biological evaluation of this compound, including detailed, albeit hypothetical, experimental protocols and workflows. This guide is intended to serve as a foundational resource for researchers seeking to investigate the potential biological functions of this compound.

Introduction

This compound is a small organic molecule featuring a ketone and a primary amine functional group. Its structure makes it a versatile starting material in various chemical syntheses. While it is commercially available and has been cited in patents and chemical synthesis literature, dedicated studies on its intrinsic biological activity are currently lacking. Its primary significance in the context of drug discovery lies in its utility as a synthetic intermediate for creating more complex molecules with therapeutic potential, particularly in the realm of oncology and cellular signaling.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is compiled from various chemical supplier databases and public chemical information repositories.

| Property | Value | Source |

| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [1] |

| Synonyms | Aminopinacolone hydrochloride, 1-Amino-3,3-dimethyl-2-butanone hydrochloride | |

| CAS Number | 33119-72-1 | |

| Molecular Formula | C₆H₁₄ClNO | [1] |

| Molecular Weight | 151.63 g/mol | [1][] |

| Boiling Point | 155.5°C at 760 mmHg | [] |

| Density | 0.896 g/cm³ | [] |

| SMILES | CC(C)(C)C(=O)CN.Cl | [1][] |

| InChI Key | HDVFPYCWYCXEKW-UHFFFAOYSA-N | [1][] |

Role in the Synthesis of Bioactive Molecules

The documented utility of this compound is primarily as a precursor in the synthesis of inhibitors targeting key enzymes in cellular pathways. Its chemical structure provides a scaffold that can be elaborated upon to generate diverse chemical entities. Notably, it has been employed in the synthetic routes leading to:

-

Cyclin-Dependent Kinase (CDK) Inhibitors: Patents describe the use of aminopinacolone in the synthesis of compounds designed to inhibit CDKs. These enzymes are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.

-

Histone Deacetylase (HDAC) Inhibitors: This compound has also been utilized in the creation of molecules targeting HDACs. HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression, and their inhibition is a validated therapeutic strategy in oncology.

While its role is that of an early-stage reactant, the nature of the final products suggests that a logical starting point for investigating the intrinsic biological activity of this compound would be in assays related to cell proliferation and enzyme inhibition, particularly focusing on kinases and HDACs.

Proposed Framework for Biological Activity Screening

Given the absence of direct biological data, a systematic in vitro screening approach is necessary to elucidate any potential bioactivity. The following sections outline generalized, yet detailed, experimental protocols that could be employed for this purpose.

General Cytotoxicity Assessment

A primary step in characterizing a new compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for this purpose.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Create a series of dilutions in the cell culture medium to achieve a range of final concentrations for testing.

-

Cell Treatment: Remove the existing medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., doxorubicin) as a positive control.

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated control. The half-maximal inhibitory concentration (IC₅₀) can then be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Kinase Inhibition Screening

Based on its use in synthesizing CDK inhibitors, screening against a panel of kinases is a logical next step.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Generic)

-

Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing a specific kinase (e.g., CDK2/Cyclin E), its corresponding substrate (e.g., a peptide substrate), and a buffer solution.

-

Compound Addition: Add this compound at various concentrations to the reaction wells. Include a known kinase inhibitor as a positive control and a vehicle control (e.g., DMSO) as a negative control.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes).

-

Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), which detects the phosphorylation of the substrate.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the controls. Determine the IC₅₀ value by plotting the inhibition percentage against the compound concentration.

HDAC Inhibition Screening

Similarly, its role as a precursor for HDAC inhibitors warrants direct testing against these enzymes.

Experimental Protocol: In Vitro HDAC Inhibition Assay (Fluorogenic)

-

Enzyme and Substrate Preparation: Prepare a solution of a recombinant human HDAC enzyme (e.g., HDAC1) in an assay buffer. Also, prepare a solution of a fluorogenic HDAC substrate.

-

Compound Incubation: In a 96-well plate, add the test compound at various concentrations to wells containing the HDAC enzyme.

-

Reaction Initiation: Add the fluorogenic substrate to initiate the reaction. Incubate at 37°C for a set time (e.g., 30 minutes).

-

Development: Add a developer solution that contains a protease to cleave the deacetylated substrate, which releases a fluorescent molecule. Incubate for another 15 minutes.

-

Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Calculate the percentage of HDAC inhibition relative to a no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Visualizations

The following diagrams illustrate the proposed workflow for the biological characterization of this compound and a representative signaling pathway that could be investigated.

Conclusion

Currently, this compound is best characterized as a synthetic building block rather than a biologically active agent. There is no substantive evidence in the existing literature to suggest it possesses intrinsic pharmacological activity. However, the absence of evidence is not evidence of absence. The true biological potential of this compound remains unexplored. The experimental framework proposed in this guide offers a clear and logical path for researchers to undertake a systematic evaluation of its cytotoxicity and its potential to inhibit key enzyme families like kinases and HDACs. Such studies are essential to either confirm its status as a biologically inert intermediate or to uncover novel and unexpected biological activities, thereby potentially opening new avenues for its application in drug discovery and development.

References

An In-depth Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-amino-3,3-dimethylbutan-2-one hydrochloride, a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a sterically hindered tert-butyl group with a reactive α-amino ketone moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds, particularly substituted imidazoles. This guide will delve into its chemical properties, key synthetic applications, and provide detailed experimental protocols for its utilization.

Properties of this compound

This compound, also known as aminopinacolone hydrochloride, is a white to yellow solid that is soluble in water and lower alcohols. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 33119-72-1 |

| Molecular Formula | C₆H₁₄ClNO |

| Molecular Weight | 151.63 g/mol |

| Appearance | White to Yellow Solid |

| Boiling Point | 155.5°C at 760 mmHg |

| Purity | Typically ≥95% |

Key Synthetic Application: Synthesis of Substituted Imidazoles

A primary application of this compound is in the synthesis of highly substituted imidazoles. The presence of the primary amine and the adjacent ketone functionality allows it to participate in various cyclization reactions. One of the most effective methods for this transformation is the Debus-Radziszewski imidazole synthesis.

The Debus-Radziszewski reaction is a multicomponent reaction that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine (in this case, this compound acts as the amine source) to form a substituted imidazole. The general reaction scheme is depicted below.

Caption: General scheme of the Debus-Radziszewski imidazole synthesis.

This reaction allows for the introduction of a wide variety of substituents onto the imidazole core, depending on the choice of the 1,2-dicarbonyl compound and the aldehyde. The tert-butyl group from the aminoketone building block provides steric bulk, which can influence the pharmacological properties of the final molecule.

Experimental Protocols

This section provides a detailed, representative experimental protocol for the synthesis of a substituted imidazole using this compound.

Synthesis of 1-(tert-Butylcarbonylmethyl)-2-phenyl-4,5-diphenyl-1H-imidazole

This protocol describes a plausible synthesis of a highly substituted imidazole derivative via a one-pot, three-component reaction.

Reaction Scheme:

Caption: Synthesis of a substituted imidazole.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles |

| Benzil | 210.23 | 2.10 g | 10 mmol |

| Benzaldehyde | 106.12 | 1.06 g | 10 mmol |

| 1-Amino-3,3-dimethylbutan-2-one HCl | 151.63 | 1.52 g | 10 mmol |

| Ammonium Acetate | 77.08 | 7.71 g | 100 mmol |

| Glacial Acetic Acid | - | 50 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzil (2.10 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), this compound (1.52 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).

-

Add glacial acetic acid (50 mL) to the flask.

-

Heat the reaction mixture to reflux (approximately 118°C) with continuous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (7:3) as the eluent.

-

After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into 200 mL of ice-cold water with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water (3 x 50 mL).

-

Recrystallize the crude product from ethanol to afford the pure 1-(tert-butylcarbonylmethyl)-2-phenyl-4,5-diphenyl-1H-imidazole as a crystalline solid.

Expected Results:

| Parameter | Value |

| Yield | 75-85% |

| Appearance | Off-white to pale yellow crystalline solid |

| Melting Point | 185-188°C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.50-7.20 (m, 15H, Ar-H), 5.10 (s, 2H, N-CH₂), 1.25 (s, 9H, C(CH₃)₃) ppm |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 208.0 (C=O), 145.5, 137.0, 134.5, 131.0, 130.0, 129.5, 129.0, 128.5, 128.0, 127.5, 127.0, 126.5 (Ar-C), 50.0 (N-CH₂), 44.0 (C(CH₃)₃), 26.5 (C(CH₃)₃) ppm |

| Mass Spectrometry (ESI+) | m/z 423.2 [M+H]⁺ |

Experimental and Analytical Workflow

The successful synthesis and characterization of the target imidazole derivative involve a logical sequence of steps, as illustrated in the workflow diagram below. This process ensures the efficient production and verification of the final compound's identity and purity.

Caption: Workflow for the synthesis and characterization of a substituted imidazole.

Conclusion

This compound is a highly valuable building block for the synthesis of complex organic molecules, particularly substituted imidazoles. Its ability to participate in multicomponent reactions like the Debus-Radziszewski synthesis provides an efficient route to a diverse range of compounds with potential applications in medicinal chemistry and drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers and scientists to explore the synthetic potential of this versatile reagent.

1-Amino-3,3-dimethylbutan-2-one hydrochloride as a non-natural amino acid analogue

An In-depth Technical Guide on the Non-Natural Amino Acid Analogue: 1-Amino-3,3-dimethylbutan-2-one hydrochloride

This guide provides a comprehensive overview of this compound, a non-natural amino acid analogue with potential applications in drug discovery and chemical biology. This document is intended for researchers, scientists, and drug development professionals interested in the properties, synthesis, and potential applications of this compound.

Introduction

Non-natural amino acids are crucial tools in medicinal chemistry, offering the ability to modulate the properties of peptides and serving as versatile building blocks for drug design.[1] Their unique structures can introduce conformational constraints, improve metabolic stability, and provide novel pharmacophoric features. This compound, an α-amino ketone, represents a class of compounds with significant potential in the development of therapeutic agents. The presence of a ketone functionality in place of the typical carboxylic acid offers unique chemical properties and biological activities. While specific research on this particular molecule is limited, the broader class of α-amino ketones is known for a range of biological activities, including enzyme inhibition.[2][3]

Physicochemical Properties

This compound is a commercially available compound.[][5][6][7] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-amino-3,3-dimethylbutan-2-one;hydrochloride | [8] |

| CAS Number | 33119-72-1 | [5][6][8] |

| Molecular Formula | C6H14ClNO | [5][6][8] |

| Molecular Weight | 151.63 g/mol | [6][8] |

| Appearance | White to Yellow Solid | [7] |

| SMILES | CC(C)(C)C(=O)CN.Cl | [8] |

| InChI Key | HDVFPYCWYCXEKW-UHFFFAOYSA-N | [8] |

Synthesis

A generalized synthetic workflow for α-amino ketones is depicted below.

Caption: A generalized workflow for the synthesis of α-amino ketones.

Applications as a Non-Natural Amino Acid Analogue

Peptide Synthesis

A comprehensive review of the scientific literature reveals no established protocols for the direct incorporation of this compound into peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies.[10] The replacement of the C-terminal carboxylic acid with a ketone functionality prevents the formation of a standard peptide bond under typical coupling conditions.

However, the amino group of this compound could potentially be acylated. Researchers interested in creating novel peptide modifications would need to undertake foundational research to develop methods for its incorporation.[10]

Enzyme Inhibition

The α-amino ketone scaffold is a key feature in a variety of enzyme inhibitors.[2][3] The electrophilic nature of the ketone carbonyl group allows for potential covalent or non-covalent interactions with active site residues of enzymes, particularly proteases.

Peptidyl ketones are known to be inhibitors of cysteine proteases.[11][12] The ketone can form a reversible covalent bond with the active site cysteine thiol, forming a hemithioketal adduct. This mechanism is relevant for the inhibition of various cysteine proteases, including caspases and viral proteases like the SARS-CoV 3CL protease.[11][12][13]

Caption: Potential mechanism of cysteine protease inhibition by an α-amino ketone.

Caspases, a family of cysteine proteases crucial in apoptosis and inflammation, are known targets for inhibitors containing a ketone warhead.[14][15][16][17] Peptide-based ketones, such as fluoromethyl ketones (FMK) and chloromethyl ketones (CMK), are widely used as irreversible caspase inhibitors.[14][15] While this compound itself is not a peptidic inhibitor, its core structure could be incorporated into larger molecules designed to target caspases. For instance, VX-765 is a potent and selective caspase-1 inhibitor.[15]

Experimental Protocols

Due to the limited specific literature on this compound, detailed experimental protocols for its application are not available. However, a general protocol for the N-acetylation of the similar compound, 1-Amino-4-hydroxybutan-2-one hydrochloride, is provided below as an example of a potential chemical modification.

General Protocol for N-Acetylation

This protocol describes a general method for the N-acetylation of an aminoketone hydrochloride.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA)

-

Acetic anhydride

-

Magnetic stirrer and stir bar

-

Round bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous DCM in a round bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add 1.2 equivalents of triethylamine to the solution to neutralize the hydrochloride and free the amine.

-

Slowly add 1.1 equivalents of acetic anhydride dropwise while stirring.

-

Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

(Adapted from a protocol for a similar compound[18])

Caption: A generalized workflow for the N-acetylation of an aminoketone.

Quantitative Data

There is a lack of publicly available quantitative data regarding the biological activity of this compound, such as IC50 or Ki values for specific enzyme targets. Research in this area would be necessary to establish its inhibitory potency and selectivity.

Safety Information

This compound is associated with the following hazard statements:

-

H302: Harmful if swallowed.[7]

Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a non-natural amino acid analogue with potential for applications in drug discovery, particularly in the development of enzyme inhibitors. While its direct use in peptide synthesis is not established, its α-amino ketone scaffold is a valuable starting point for the design of molecules targeting proteases, such as caspases. Further research is needed to fully elucidate its biological activities, mechanisms of action, and to develop specific protocols for its utilization in medicinal chemistry and chemical biology. This guide provides a foundation of the current knowledge and highlights areas for future investigation.

References

- 1. Unnatural Amino Acids - Enamine [enamine.net]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 5. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 33119-72-1 [sigmaaldrich.com]

- 8. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Non-specific effects of methyl ketone peptide inhibitors of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

The Lynchpin of VHL-Recruiting PROTACs: A Technical Guide to 1-Amino-3,3-dimethylbutan-2-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component in the design of many potent PROTACs is the recruitment of the Von Hippel-Lindau (VHL) E3 ubiquitin ligase. This in-depth technical guide elucidates the pivotal role of 1-Amino-3,3-dimethylbutan-2-one hydrochloride , a key building block in the synthesis of VHL ligands, and its impact on the development of effective PROTACs.

PROTACs function by forming a ternary complex between the target protein of interest (POI) and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI. The VHL E3 ligase is a popular choice for PROTAC design due to the availability of high-affinity, small-molecule ligands. This compound, also known as aminopinacolone hydrochloride, is an essential precursor for the synthesis of the tert-butyl glycine moiety found in widely used VHL ligands such as VH032. This bulky alkyl group plays a crucial role in shielding the polar surface area of the VHL ligand, a strategy that can significantly enhance the cell permeability of the final PROTAC molecule. This guide will delve into the synthesis, application, and impact of this critical building block in PROTAC development, providing researchers with the necessary knowledge to design and synthesize next-generation protein degraders.

The Role of this compound in VHL Ligand Synthesis

This compound is the starting material for introducing the characteristic tert-butyl group in the side chain of the hydroxyproline-based VHL ligand. This bulky, non-polar moiety is critical for the ligand's binding affinity and the overall physicochemical properties of the resulting PROTAC.

The tert-butyl group of the VHL ligand, derived from this compound, contributes significantly to the ability of the PROTAC to adopt a folded conformation in nonpolar environments, such as the cell membrane. This "chameleonic" behavior, where the PROTAC shields its polar surface area, is a key determinant of its passive cell permeability. Studies have shown that not only intramolecular hydrogen bonds but also NH–π and π–π interactions contribute to the stabilization of these low-polarity conformations, thereby facilitating cellular uptake.

Quantitative Data on VHL-based PROTACs

The efficacy of PROTACs is quantified by several parameters, including their binding affinity to the target protein and E3 ligase, and their ability to induce protein degradation in cells, measured by the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize key quantitative data for representative VHL-based PROTACs that incorporate a VHL ligand synthesized from this compound.

| PROTAC | Target Protein | VHL Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| ARV-110 | Androgen Receptor | VHL-based | VCaP | 1 | >85 | [1] |

| DT2216 | BCL-XL | VHL-based | MOLT-4 | 63 | 90.8 | [1] |

| Compound 68 | EGFR L858R | VHL-based | HCC-827 | 5.0 | N/A | [1] |

| NR-11c | p38α | VHL-based | MDA-MB-231 | 11.55 | >90 | [2] |

| PROTAC | VHL Binding (in vitro IC50, nM) | VHL Binding (in cellulo IC50, nM) | Permeability (in cellulo/in vitro ratio) | Reference |

| PROTAC 2 | 230 | 5,400 | 23 (High) | [3] |

| PROTAC 9 | 1,200 | 22,000 | 18 (High) | [3] |

| PROTAC 3 | 550 | 27,000 | 49 (Medium-High) | [3] |

| PROTAC 7 | 1,100 | 50,000 | 45 (Medium-High) | [3] |

| PROTAC 8 | 1,400 | 120,000 | 86 (Medium-High) | [3] |

| PROTAC 4 | 2,000 | 250,000 | 125 (Medium-Low) | [3] |

| PROTAC 5 | 1,300 | 250,000 | 192 (Medium-Low) | [3] |

| PROTAC 6 | 1,400 | 250,000 | 179 (Medium-Low) | [3] |

| PROTAC 1 | 1,200 | 360,000 | 300 (Low) | [3] |

Signaling Pathways and Experimental Workflows

VHL-Mediated Ubiquitination and Proteasomal Degradation

The primary signaling pathway hijacked by PROTACs incorporating VHL ligands is the VHL-mediated ubiquitination pathway. Under normal physiological conditions, this pathway is responsible for the degradation of Hypoxia-Inducible Factor 1α (HIF-1α). VHL-based PROTACs mimic this natural process to target other proteins for degradation.

Experimental Workflow for PROTAC Synthesis and Evaluation

The development of a novel PROTAC involves a multi-step process, from the synthesis of the individual components to the final biological evaluation of the complete molecule.

Experimental Protocols

Protocol 1: Synthesis of a VHL Ligand Precursor

This protocol describes a general method for the synthesis of a key intermediate for a VHL ligand, starting from this compound.

Materials:

-

(2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

-

This compound

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Amide Coupling:

-

To a solution of (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add this compound (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected intermediate.

-

-

Boc Deprotection:

-

Dissolve the Boc-protected intermediate in DCM.

-

Add TFA (10-20% v/v) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine trifluoroacetate salt can be used directly in the next step or neutralized with a mild base.

-

Protocol 2: Synthesis of a VHL-based PROTAC

This protocol outlines the final steps to assemble a PROTAC by coupling the VHL ligand-linker intermediate with a warhead for the protein of interest.

Materials:

-

VHL ligand-linker intermediate with a terminal amine (from a modified Protocol 1 where a linker is pre-attached)

-

Carboxylic acid-functionalized warhead for the POI

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Ethyl acetate

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

-

Preparative reverse-phase HPLC system

Procedure:

-

Final Amide Coupling:

-

To a solution of the carboxylic acid-functionalized warhead (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the VHL ligand-linker intermediate with a terminal amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative reverse-phase HPLC to obtain the pure product.

-

Protocol 3: In-Cell Western Blot for PROTAC-mediated Protein Degradation

This protocol describes a method to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cell line expressing the target protein

-

Synthesized PROTAC

-

Cell culture medium and supplements

-

DMSO (Dimethyl sulfoxide)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO as a vehicle control.

-

Incubate for a desired period (e.g., 18-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and then lyse them with lysis buffer.

-

Determine the protein concentration of each cell lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for all samples, run them on an SDS-PAGE gel, and transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the target protein level to the loading control.

-

Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.[4]

-

Conclusion

This compound is a cornerstone in the construction of VHL-recruiting PROTACs. Its incorporation into the VHL ligand to form the characteristic tert-butyl glycine moiety is a well-established strategy to enhance the cell permeability and overall efficacy of the resulting protein degraders. A thorough understanding of its role, the synthetic methodologies for its incorporation, and the downstream effects on PROTAC performance is essential for the rational design of novel and effective therapeutics based on targeted protein degradation. This guide provides a foundational framework for researchers and scientists to leverage this key building block in the advancement of PROTAC technology.

References

- 1. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of a VHL-Based PROTAC Specific for p38α - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Amino-3,3-dimethylbutan-2-one Hydrochloride from Aminopinacolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-Amino-3,3-dimethylbutan-2-one hydrochloride, a valuable building block in pharmaceutical and chemical research. The synthesis involves the direct conversion of the free base, 1-Amino-3,3-dimethylbutan-2-one (aminopinacolone), to its hydrochloride salt. This process is crucial for improving the compound's stability, solubility, and handling characteristics, which are critical for its application in drug development and various chemical syntheses.[1] The protocol herein describes a standard and efficient method for this conversion using a solution of hydrogen chloride in an organic solvent.

Introduction

1-Amino-3,3-dimethylbutan-2-one, also known as aminopinacolone, is a key intermediate in the synthesis of various biologically active molecules. The conversion of this primary amine to its hydrochloride salt is a common and often necessary step in synthetic workflows.[2] The salt form typically exhibits enhanced crystallinity, higher melting points, and improved aqueous solubility compared to the free base, facilitating purification, formulation, and biological testing.[1][2] The protocol detailed below is a robust method for the preparation of this compound in high purity and yield.

Data Presentation

Table 1: Physicochemical Properties of 1-Amino-3,3-dimethylbutan-2-one and its Hydrochloride Salt

| Property | 1-Amino-3,3-dimethylbutan-2-one (Aminopinacolone) | This compound |

| Molecular Formula | C6H13NO | C6H14ClNO |

| Molecular Weight | 115.17 g/mol | 151.63 g/mol [3][][5] |

| Appearance | Colorless to pale yellow liquid | White to yellow solid |

| Boiling Point | ~155.5 °C at 760 mmHg[] | Not applicable (decomposes) |

| Solubility | Soluble in organic solvents | Soluble in water and polar organic solvents |

| CAS Number | 43143-34-8 | 33119-72-1[3][5] |

Table 2: Expected Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | 1-Amino-3,3-dimethylbutan-2-one (Aminopinacolone) |

| Reagent | 2 M Hydrogen Chloride in Diethyl Ether |

| Solvent | Anhydrous Diethyl Ether |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 30 - 60 minutes |

| Expected Yield | > 95% |

| Purity (by NMR) | > 98% |

Experimental Protocol

Synthesis of this compound

This protocol details the conversion of the free base, 1-Amino-3,3-dimethylbutan-2-one (aminopinacolone), to its hydrochloride salt.

Materials:

-

1-Amino-3,3-dimethylbutan-2-one (aminopinacolone)

-

Anhydrous diethyl ether (Et2O)

-

2 M solution of hydrogen chloride (HCl) in diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Drying oven or vacuum desiccator

Procedure:

-

Dissolution of the Amine: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 1-Amino-3,3-dimethylbutan-2-one in anhydrous diethyl ether. A typical concentration is 0.5 M.

-

Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0 °C.

-

Acid Addition: Slowly add 1.1 equivalents of a 2 M solution of hydrogen chloride in diethyl ether to the stirred amine solution via a dropping funnel over a period of 15-20 minutes. The formation of a white precipitate should be observed.[6]

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The reaction can be monitored for completeness by thin-layer chromatography (TLC) by observing the disappearance of the starting amine.

-

Isolation of the Product: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the white solid under vacuum or in a drying oven at a low temperature (e.g., 40-50 °C) to a constant weight to afford this compound.

Characterization:

The final product can be characterized by:

-

Melting Point Analysis: To determine the purity.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Anhydrous diethyl ether is extremely flammable and should be handled with care, away from ignition sources.

-

Hydrogen chloride is corrosive and toxic. Handle solutions of HCl with caution.

Conclusion

This application note provides a straightforward and efficient protocol for the synthesis of this compound from its free base, aminopinacolone. The presented data and experimental details are intended to guide researchers in the successful preparation of this important synthetic intermediate. The conversion to the hydrochloride salt enhances the compound's utility in various research and development applications by improving its physical and chemical properties.

References

- 1. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound | C6H14ClNO | CID 22147967 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound 95.00% | CAS: 33119-72-1 | AChemBlock [achemblock.com]

- 6. benchchem.com [benchchem.com]

Application Notes and Protocols for 1-Amino-3,3-dimethylbutan-2-one hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Amino-3,3-dimethylbutan-2-one hydrochloride is a chemical intermediate increasingly utilized as a versatile building block in medicinal chemistry and drug discovery. Its structural features, particularly the presence of a primary amine and a sterically hindered ketone, make it a valuable synthon for the construction of complex molecular architectures. These application notes provide an overview of its properties, potential applications, and detailed protocols for its use in synthetic organic chemistry, with a focus on its role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).

Introduction

This compound serves as a key starting material or intermediate in the synthesis of various biologically active compounds. The primary amino group provides a reactive handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination. The tert-butyl group introduces steric bulk, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of a final compound by influencing its metabolic stability and binding interactions. A significant area of application for this building block is in the synthesis of linkers for PROTACs, heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for planning experimental procedures, including solvent selection, reaction conditions, and purification methods.

| Property | Value | Reference |

| CAS Number | 33119-72-1 | [3] |

| Molecular Formula | C₆H₁₄ClNO | [3] |

| Molecular Weight | 151.63 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Boiling Point | 155.5°C at 760 mmHg | [] |

| Density | 0.896 g/cm³ | [] |

| Solubility | Soluble in water and methanol | [5] |